
6-Bromo-2,3-dihydroquinolin-4(1H)-one
Overview
Description
6-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a bromine atom at the 6th position and a dihydroquinolinone structure, which is a partially saturated derivative of quinoline. The presence of the bromine atom and the dihydroquinolinone structure imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydroquinolin-4(1H)-one typically involves the bromination of 2,3-dihydroquinolin-4(1H)-one. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydroquinolin-4(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The dihydroquinolinone structure can be oxidized to form quinolinone derivatives.
Reduction Reactions: The compound can be reduced to form fully saturated quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted quinolinone derivatives.
Oxidation Reactions: Products include quinolinone derivatives with higher oxidation states.
Reduction Reactions: Products include fully saturated quinoline derivatives.
Scientific Research Applications
Scientific Research Applications
Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated IC₅₀ values ranging from 2.43 to 14.65 μM, indicating significant potency against these cells.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, 6-Bromo-2,3-dihydroquinolin-4(1H)-one was found to induce apoptosis in cancer cells by enhancing caspase-3 activity. Morphological changes were observed at low concentrations, highlighting its potential as an anticancer agent .
Medicine
The compound has been explored for its therapeutic applications in drug development. Its ability to interact with various biological targets makes it a candidate for new drug formulations aimed at treating diseases such as cancer and infections.
Table 2: Biological Activities of this compound
Activity Type | Effectiveness | Reference |
---|---|---|
Anticancer | IC₅₀: 2.43 - 14.65 μM | |
Antimicrobial | Effective against multiple strains | |
Antioxidant | Scavenges free radicals |
Molecular Mechanisms
The biological activities of this compound are attributed to its interactions with various biomolecules:
- Enzyme Inhibition: The compound inhibits specific enzymes by binding to their active sites, modulating metabolic pathways.
- Gene Expression Modulation: It influences gene expression through interactions with transcription factors or regulatory proteins.
- Cell Signaling Pathways: The compound impacts critical signaling pathways essential for cellular responses.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the dihydroquinolinone structure can facilitate binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or interfere with signal transduction pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
6-Bromo-2,3-dihydroquinolin-4(1H)-one can be compared with other similar compounds, such as:
2,3-Dihydroquinolin-4(1H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-2,3-dihydroquinolin-4(1H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and potency.
6-Fluoro-2,3-dihydroquinolin-4(1H)-one: Contains a fluorine atom, leading to different electronic and steric effects.
The presence of the bromine atom in this compound imparts unique properties, such as increased reactivity in substitution reactions and potential for enhanced biological activity compared to its analogs.
Biological Activity
6-Bromo-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrNO
- SMILES : C1CNC2=C(C1=O)C=C(C=C2)Br
- InChIKey : WAFBCQPOMZIGTJ-UHFFFAOYSA-N
The compound features a bromine atom at the 6-position of the quinoline ring, which plays a crucial role in its biological activity by influencing electronic properties and molecular interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the presence of the bromine substituent enhances its interaction with microbial cell structures, possibly through disruption of cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notably:
- Cell Line Studies : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the activation of caspase pathways, leading to increased apoptotic markers at concentrations as low as 1 μM .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound can bind effectively to key proteins involved in cancer cell proliferation and survival. The binding affinities suggest a potential role as an inhibitor of tumor growth factors .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It potentially modulates receptor activity linked to cell signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, it may trigger stress responses that lead to cell death in malignant cells .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant apoptosis induction in breast cancer cells with enhanced caspase activity at low concentrations. |
Study B | Evaluated the binding affinity of the compound to key proteins involved in cancer progression; showed promising results for further development as an anticancer agent. |
Study C | Reported on the antimicrobial activity against various pathogens; highlighted structure-activity relationships that enhance efficacy through structural modifications. |
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBCQPOMZIGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353957 | |
Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76228-06-3 | |
Record name | 6-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,2,3,4-tetrahydroquinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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